![molecular formula C12H14N2 B1467816 4-[4-(丙-2-基)苯基]-1H-吡唑 CAS No. 1267109-66-9](/img/structure/B1467816.png)
4-[4-(丙-2-基)苯基]-1H-吡唑
描述
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . The “4-[4-(Propan-2-yl)phenyl]-1H-pyrazole” would be a derivative of pyrazole, with a propan-2-yl (also known as isopropyl) group and a phenyl group attached to the 4th carbon of the pyrazole ring .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls . The exact synthesis process for “4-[4-(Propan-2-yl)phenyl]-1H-pyrazole” would depend on the specific substituents and their positions .Molecular Structure Analysis
The molecular structure of “4-[4-(Propan-2-yl)phenyl]-1H-pyrazole” would be based on the pyrazole ring, which is a planar, aromatic, and heterocyclic. The presence of the nitrogen atoms in the ring allows for the possibility of hydrogen bonding .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions of “4-[4-(Propan-2-yl)phenyl]-1H-pyrazole” would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrazoles are generally stable compounds. They are polar due to the presence of nitrogen atoms, and they have the ability to participate in hydrogen bonding .科学研究应用
Pharmaceutical Research
The compound “4-[4-(Propan-2-yl)phenyl]-1H-pyrazole” has been studied in the context of pharmaceutical research. It has been used in molecular docking studies with Tyrosine Hydroxylase (TH), an important target in the development of Parkinson’s disease drug candidates . The focus is to augment TH levels or its activity .
Neurological Disorders
This compound has potential applications in the treatment of neurological disorders like Parkinson’s disease. A molecular docking study of catecholamines and a novel hypothetical compound [4- (propan-2-yl) phenyl]carbamic acid (PPCA) with TH is described . The results suggest that PPCA may warrant in vitro and in vivo characterization with TH to assess its potential as a candidate therapeutic .
Inhibitor Studies
The compound has been used in inhibitor studies. The docking study results corroborated a ‘hexa interacting amino acids unit’ located in a deep narrow groove crucial to the interaction of PPCA and the studied catecholamines with TH .
Chemical Synthesis
“4-[4-(Propan-2-yl)phenyl]-1H-pyrazole” can be used in chemical synthesis. It is a part of the structure of 4,4’-(1-(4-(2-(4-Hydroxyphenyl)propan-2-yl)phenyl)ethane-1,1-diyl)diphenol .
Material Science
This compound can be used in material science research. It is a part of the structure of 4,4’-(1-(4-(2-(4-Hydroxyphenyl)propan-2-yl)phenyl)ethane-1,1-diyl)diphenol, which has specific storage and shipping temperature requirements .
Antibacterial Activity
Some compounds related to “4-[4-(Propan-2-yl)phenyl]-1H-pyrazole” have shown significant antibacterial activity. Particularly, compound 2j exhibited marked activity against S. aureus and B. subtillis .
作用机制
未来方向
属性
IUPAC Name |
4-(4-propan-2-ylphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(2)10-3-5-11(6-4-10)12-7-13-14-8-12/h3-9H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFPLALTGYFXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine](/img/structure/B1467733.png)

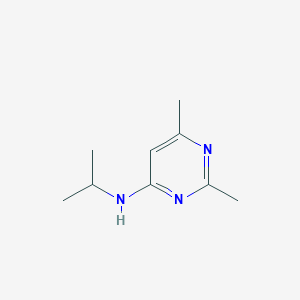
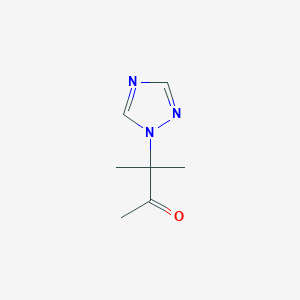
![2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1467739.png)


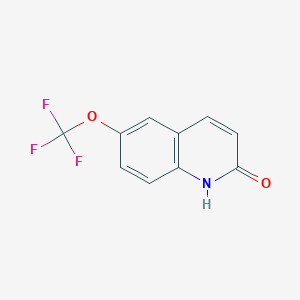
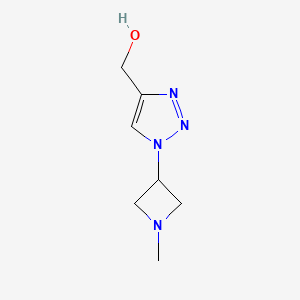
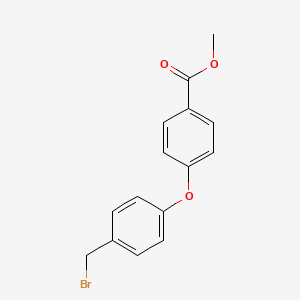

![3-[8-Chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467752.png)
![Ethyl 2-[(2-fluoro-4-methoxy)benzyl]-3-oxobutylate](/img/structure/B1467753.png)
![6-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1467755.png)